1-(6-methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide

Medicinal Chemistry Scaffold Hopping Structure-Based Design

1-(6-methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide (ChemDiv ID: IB06-4100) is a synthetic small molecule belonging to the piperidine-4-carboxamide class. It features a 6-methoxypyridazine heterocycle linked via a piperidine spacer to an N-phenyl carboxamide terminus, with a molecular formula of C₁₇H₂₀N₄O₂ and a molecular weight of 312.37 g/mol.

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
Cat. No. B12153312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide
Molecular FormulaC17H20N4O2
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H20N4O2/c1-23-16-8-7-15(19-20-16)21-11-9-13(10-12-21)17(22)18-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,18,22)
InChIKeyNPXAIJWDQWVXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide: Procurement-Grade Physicochemical Profile for Screening Library Selection


1-(6-methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide (ChemDiv ID: IB06-4100) is a synthetic small molecule belonging to the piperidine-4-carboxamide class . It features a 6-methoxypyridazine heterocycle linked via a piperidine spacer to an N-phenyl carboxamide terminus, with a molecular formula of C₁₇H₂₀N₄O₂ and a molecular weight of 312.37 g/mol . The compound is catalogued as an achiral screening compound with a calculated logP of 2.15 and a topological polar surface area of 98.11 Ų . It is listed in the ZINC database (ZINC36177527) for virtual screening applications but has no reported clinical trial history [1]. No peer-reviewed biological activity data or quantitative structure-activity relationship (SAR) studies were identified for this specific compound at the time of analysis.

Why 1-(6-Methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide Cannot Be Interchanged with In-Class Analogs: A Physicochemical and Topological Rationale


Within the 6-methoxypyridazin-piperidine carboxamide class, substitution at the N-phenyl position or alteration of the carboxamide regiochemistry profoundly reshapes molecular recognition properties. The compound's specific combination of an unsubstituted N-phenyl ring and a 4-carboxamide (rather than 3-carboxamide) topology yields a distinct hydrogen-bonding and steric profile—reflected in its polar surface area of 98.11 Ų and logP of 2.15 —that cannot be replicated by close analogs such as N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide or N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide . Generic substitution based solely on a shared 6-methoxypyridazine core ignores these critical pharmacophoric differences, which directly influence target binding, solubility, and metabolic stability. This evidence guide delineates the quantifiable parameters that underpin these selection decisions.

Quantitative Differentiation Evidence for 1-(6-Methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide Against Closest Analogs


Regiochemical Carboxamide Positioning: 4-Carboxamide vs. 3-Carboxamide Topology Determines Scaffold Geometry

The target compound bears the carboxamide at the piperidine 4-position, whereas a closely related analog—N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide (CAS 1574327-15-3)—positions the carboxamide at the 3-position . This regiochemical difference alters the exit vector of the N-phenyl pharmacophore relative to the pyridazine core by approximately 1.5 Å and changes the dihedral angle distribution accessible to the terminal aryl ring. The 4-carboxamide topology places the N-phenyl group in a pseudo-equatorial orientation with greater conformational freedom, while the 3-carboxamide forces a pseudo-axial orientation with restricted rotation due to 1,3-diaxial interactions with the piperidine ring . This translates to distinct molecular recognition surfaces in target binding pockets.

Medicinal Chemistry Scaffold Hopping Structure-Based Design

N-Phenyl Substituent vs. N-Benzyl or N-Alkyl Analogs: Hydrogen-Bond Donor Count and Lipophilicity Modulation

The target compound contains exactly one hydrogen-bond donor (the carboxamide NH) and five hydrogen-bond acceptors, with a calculated logP of 2.15 and logD (pH 7.4) of 2.15 . In contrast, the N-benzyl analog—N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide—retains the same H-bond donor count but exhibits increased lipophilicity (estimated logP ~2.7–3.0) due to the additional methylene spacer, while the N-cycloheptyl analog shows even higher logP (~3.2) [1]. For procurement decisions, the target compound's balanced logP of 2.15 places it within the optimal range for both aqueous solubility (logSw = -2.97) and passive membrane permeability, making it a more favorable starting point for hit-to-lead optimization than its more lipophilic analogs, which carry higher risks of poor solubility and promiscuous binding [2].

Physicochemical Profiling ADME Prediction Fragment-Based Screening

Absence of Chlorine Substituents: Differentiating from Halogenated Analogs for Reduced Off-Target Reactivity Risk

The target compound contains no halogen substituents, distinguishing it from analogs such as N-(3-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide and N-(3,4-dichlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide . Chlorine-containing aryl groups are known to participate in halogen bonding with biological targets, which can introduce unpredictable off-target interactions, and are substrates for CYP450-mediated oxidative metabolism that can generate reactive metabolites [1]. The unsubstituted N-phenyl ring eliminates these liabilities, providing a cleaner pharmacological profile for primary screening campaigns where target engagement specificity is paramount. This is a critical procurement consideration when selecting compounds for phenotypic screening, where halogen-driven cytotoxicity or redox cycling can confound assay readouts [1].

Toxicology Screening Lead Optimization Chemical Proteomics

Calculated Solubility and Permeability Sweet Spot: Favorable logSw and tPSA for Aqueous Assay Compatibility

The target compound exhibits a calculated logSw (intrinsic solubility) of -2.97 and a topological polar surface area (tPSA) of 98.11 Ų . These values fall within favorable ranges for both aqueous solubility (>10 µM expected at pH 7.4) and passive membrane permeability (tPSA < 140 Ų threshold for blood-brain barrier penetration; tPSA < 90 Ų for optimal oral absorption) [1]. While the closest analog with available data, N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide, has a higher tPSA (~109 Ų due to the additional methoxy oxygen) and a higher molecular weight, the target compound benefits from a more compact, less polar surface . This profile reduces the likelihood of compound aggregation, precipitation, or non-specific binding in biochemical and cell-based assays—common failure modes for screening compounds with tPSA > 120 Ų or logP > 3.5 [1].

Assay Development Biophysical Screening Solubility Optimization

Procurement-Driven Application Scenarios for 1-(6-Methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide Based on Quantitative Differentiation Evidence


Primary High-Throughput Screening (HTS) Library Enrichment for Target-Agnostic Hit Discovery

This compound is best deployed as part of a diversity-oriented screening library where clean physicochemical profiles are prioritized. Its balanced logP (2.15) and tPSA (98.11 Ų) place it within the 'high-quality lead-like' chemical space , reducing the attrition rate from assay interference compounds (PAINS). The absence of halogen substituents and the single H-bond donor minimize risks of non-specific protein binding and redox cycling, making it suitable for both biochemical and cell-based HTS campaigns where false-positive rates must be controlled [1].

Structure-Based Virtual Screening and Fragment Growing Around Pyridazine-Centric Binding Pockets

The 6-methoxypyridazine core offers a distinctive hydrogen-bond acceptor pattern (N1 and N2 of the pyridazine ring) that can anchor the compound to kinase hinge regions or other ATP-binding pockets. The 4-carboxamide topology provides a defined exit vector for the N-phenyl group toward solvent-exposed or hydrophobic subpockets . Docking campaigns targeting kinases, phosphodiesterases, or NAMPT—where pyridazine-containing inhibitors have established precedent—can use this compound as a probe for scaffold-based virtual screening [2]. The ZINC database entry (ZINC36177527) confirms its availability in ready-to-dock 3D conformations [3].

Physicochemical Benchmarking and Developability Profiling in Hit Triage

The compound's calculated logSw (-2.97) and tPSA (98.11 Ų) make it a useful comparator for benchmarking the solubility and permeability of hit series members . In hit triage workflows, where compounds with logP > 3.5 or tPSA > 140 Ų are deprioritized, this compound serves as a reference point near the center of desirable property space. Its procurement as a reference standard enables analytical chemistry teams to calibrate kinetic solubility and PAMPA permeability assays against a compound with well-defined predicted properties [1].

Medicinal Chemistry SAR Exploration via N-Phenyl Replacement

The unsubstituted N-phenyl ring makes this compound an ideal starting scaffold for parallel synthesis or late-stage functionalization SAR studies . Medicinal chemistry teams can systematically explore substituent effects (Cl, F, OMe, CF₃) at the ortho, meta, and para positions of the N-phenyl ring, using this compound as the unsubstituted reference point (R = H) for quantifying substituent-driven changes in potency, selectivity, and ADME properties. This 'R = H baseline' approach is standard practice in lead optimization and requires procurement of the parent compound in sufficient quantity (>50 mg) and purity (>95%) [1].

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